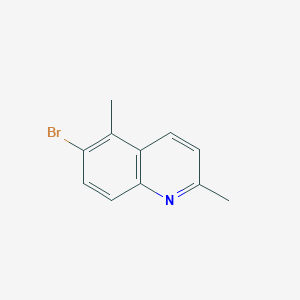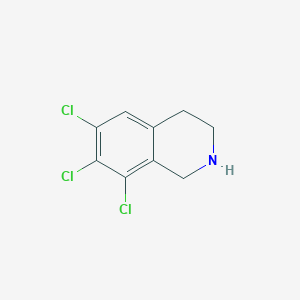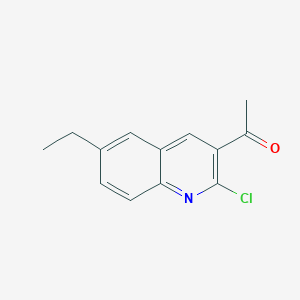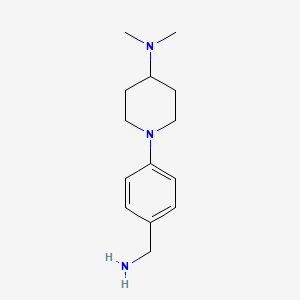
Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-fluoro-7-metil-4-oxo-cromano-2-carboxilato de metilo es un compuesto químico con la fórmula molecular C12H11FO4 y un peso molecular de 238,21 g/mol . Este compuesto es parte de la familia del cromano, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-fluoro-7-metil-4-oxo-cromano-2-carboxilato de metilo generalmente implica la reacción del ácido 6-fluoro-7-metil-4-oxo-cromano-2-carboxílico con metanol en presencia de un catalizador. Las condiciones de reacción a menudo incluyen reflujo de la mezcla durante varias horas para asegurar la esterificación completa .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero a mayor escala. El proceso involucra el uso de reactivos y catalizadores de calidad industrial, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-fluoro-7-metil-4-oxo-cromano-2-carboxilato de metilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleófila pueden llevarse a cabo utilizando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Ácido 6-fluoro-7-metil-4-oxo-cromano-2-carboxílico.
Reducción: 6-fluoro-7-metil-4-hidroxicromano-2-carboxilato.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 6-fluoro-7-metil-4-oxo-cromano-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del 6-fluoro-7-metil-4-oxo-cromano-2-carboxilato de metilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 6-fluoro-7-metil-4-oxo-cromano-2-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un éster metílico.
7-metil-4-oxo-cromano-2-carboxilato: Carece del átomo de flúor, lo que puede alterar significativamente sus propiedades químicas y biológicas.
Singularidad
El 6-fluoro-7-metil-4-oxo-cromano-2-carboxilato de metilo es único debido a la presencia de un átomo de flúor y un grupo éster metílico. Estos grupos funcionales pueden mejorar su reactividad y actividad biológica, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C12H11FO4 |
|---|---|
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
methyl 6-fluoro-7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C12H11FO4/c1-6-3-10-7(4-8(6)13)9(14)5-11(17-10)12(15)16-2/h3-4,11H,5H2,1-2H3 |
Clave InChI |
MQALFWZLVTTZRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)
![5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile](/img/structure/B11874556.png)


![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)
![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)


![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)



